Antiproliferative Potency of N1-Substituted 4,5,6-Trimethoxyindoles in MDR+ Cancer Models
1-Benzyl-4,5,6-trimethoxyindole derivatives (compounds 10 and 11) exhibit superior antiproliferative potency compared to the reference tubulin inhibitor colchicine in a diverse panel of human cancer cell lines, including a multidrug-resistant (MDR+) line [1].
| Evidence Dimension | Mean IC50 for antiproliferative activity across human cancer cell lines (KB, MCF-7, NCI-H460, and MDR+ KB-VIN10) |
|---|---|
| Target Compound Data | Compound 10: 26 nM; Compound 11: 27 nM |
| Comparator Or Baseline | Colchicine: 38 nM (mean across same panel); Doxorubicin: 351 nM (in MDR+ KB-VIN10) |
| Quantified Difference | Compound 10 and 11 are approximately 1.4- to 1.5-fold more potent than colchicine by mean IC50, and >10-fold more potent than doxorubicin in the MDR+ line |
| Conditions | Sulforhodamine B (SRB) assay after 72 h exposure; cell lines: KB (cervical), MCF-7 (breast), NCI-H460 (lung), and KB-VIN10 (MDR+). |
Why This Matters
The retention of nanomolar potency in the MDR+ KB-VIN10 line indicates that 4,5,6-trimethoxyindole derivatives are not substrates for P-glycoprotein-mediated efflux, a critical advantage for procurement in oncology drug discovery programs targeting drug-resistant tumors.
- [1] Lai, M. J., Kuo, C. C., Yeh, T. K., Hsieh, H. P., Chen, L. T., Pan, W. Y., Hsu, K. Y., Chang, J. Y., & Liou, J. P. (2009). Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents. ChemMedChem, 4(4), 588–593. View Source
